N-Benzylformamide

Description

Properties

IUPAC Name |

N-benzylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBOGKHTXBPGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212842 | |

| Record name | N-Benzylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6343-54-0 | |

| Record name | Benzylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6343-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylformamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6343-54-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L363D92ELK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Benzylformamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-benzylformamide, a key intermediate in various synthetic applications. This document details established synthetic methodologies, including enzymatic and chemical approaches, and provides in-depth protocols for laboratory-scale preparation. Furthermore, it outlines the analytical techniques used for the characterization of this compound, presenting key data in a structured format for ease of reference.

Introduction

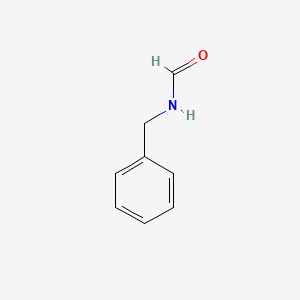

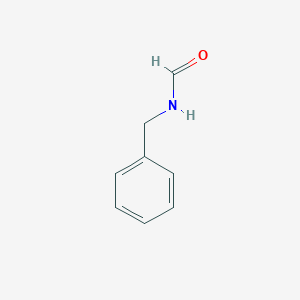

This compound (C₈H₉NO), also known as N-formylbenzylamine, is a white to off-white crystalline solid. Its structure consists of a benzyl group attached to a formamide moiety. This compound serves as a valuable building block in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals. Understanding its synthesis and thorough characterization is crucial for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.16 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 60-61 °C | [1] |

| Boiling Point | 248.86 °C (rough estimate) | [1] |

| Density | 1.1031 g/cm³ (rough estimate) | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1] |

| CAS Number | 6343-54-0 | [1] |

Synthesis of this compound

Several methods have been established for the synthesis of this compound. These can be broadly categorized into enzymatic and chemical methods.

Enzymatic Synthesis

A novel enzymatic route involves the reverse reaction of N-substituted formamide deformylase. This enzyme, typically involved in the hydrolysis of N-substituted formamides, can catalyze the synthesis of this compound from benzylamine and formate under high substrate concentrations.[2]

dot

Caption: Enzymatic synthesis of this compound.

-

Reaction Mixture Preparation: Prepare a standard assay mixture (100 µL total volume) containing 0.1 M potassium phosphate buffer (pH 7.5), 100 mM benzylamine, 2 M formate, and 0.1 mg/mL of purified N-substituted formamide deformylase.

-

Reaction Initiation and Incubation: Start the reaction by adding the enzyme to the mixture. Incubate at 25°C for 5 minutes.

-

Reaction Termination: Stop the reaction by taking a 10 µL aliquot and adding it to 190 µL of 1 M citrate-Na₂PO₄ buffer (pH 4.0).

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at 15,000 x g for 5 minutes to obtain a clear supernatant for analysis.

Chemical Synthesis

Common chemical methods for the synthesis of this compound involve the formylation of benzylamine using various formylating agents.

A straightforward and efficient method involves the direct reaction of benzylamine with formic acid.

dot

Caption: Synthesis of this compound via formylation with formic acid.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzylamine (1 equivalent) and formic acid (1.2 equivalents).

-

Reaction Conditions: Stir the mixture magnetically and heat it to 60°C in a sealed glass vial.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (indicated by TLC), dilute the reaction mixture with dichloromethane or ethyl acetate.

-

Extraction: Wash the organic layer with water (2 x 10 mL) and a saturated solution of sodium bicarbonate (NaHCO₃).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization.

Another common method utilizes ethyl formate as the formylating agent.

-

Reaction Setup: In a round-bottom flask, dissolve benzylamine (1 equivalent) in an excess of ethyl formate (which also acts as the solvent).

-

Reaction Conditions: Stir the solution and heat it to reflux for approximately 20 hours.

-

Work-up: After the reaction is complete, evaporate the excess ethyl formate under reduced pressure.

-

Purification: Triturate the residual solid with petroleum ether to yield this compound. Further purification can be achieved by recrystallization.

The Leuckart reaction provides an alternative route to this compound, starting from benzaldehyde and formamide. The reaction proceeds by heating the reactants at high temperatures.[3]

dot

Caption: Leuckart reaction for the synthesis of this compound.

-

Reaction Setup: In a reaction vessel, combine benzaldehyde and a molar excess of formamide.

-

Reaction Conditions: Heat the mixture to a temperature above 165°C. The reaction time can vary from 6 to 25 hours. For an accelerated reaction, specific molar ratios of formamide to formic acid (if used as a co-reagent) and reaction temperatures between 180-210°C can be employed.[4]

-

Work-up: After cooling, the reaction mixture will contain the formyl derivative of the amine. The this compound is then isolated.

-

Purification: The product can be purified by hydrolysis of any unreacted starting materials or byproducts, followed by extraction and recrystallization.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

The ¹H NMR spectrum of this compound typically shows distinct signals for the aromatic protons, the benzylic methylene protons, the amide proton, and the formyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~8.2-8.5 | s | 1H | -CHO | - |

| ~7.2-7.4 | m | 5H | Aromatic (C₆H₅) | - |

| ~6.1 (broad) | s | 1H | -NH | - |

| ~4.4 | d | 2H | -CH₂- | ~5-6 Hz |

Note: Chemical shifts can vary slightly depending on the solvent used. The data presented is a general representation based on available spectra.[5]

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O (formyl) |

| ~138 | Aromatic C (quaternary) |

| ~128-129 | Aromatic CH |

| ~127-128 | Aromatic CH |

| ~43-44 | -CH₂- (benzylic) |

Note: Chemical shifts are approximate and can vary with the solvent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300 | N-H stretch |

| ~3030-3080 | C-H stretch (aromatic) |

| ~2850-2950 | C-H stretch (aliphatic) |

| ~1660-1680 | C=O stretch (amide I) |

| ~1530-1550 | N-H bend (amide II) |

| ~1450, ~1495 | C=C stretch (aromatic) |

| ~690, ~730 | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 135, corresponding to the molecular weight of this compound.[6]

-

Major Fragments: Common fragmentation pathways involve the cleavage of the benzylic C-N bond and the amide bond. Key fragments observed include:

-

m/z = 106: [C₇H₈N]⁺, resulting from the loss of the formyl group (-CHO).

-

m/z = 91: [C₇H₇]⁺, the tropylium ion, a very stable fragment formed by the loss of the formamide group. This is often the base peak.

-

m/z = 77: [C₆H₅]⁺, the phenyl cation, from the loss of the CH₂NHCHO group.

-

dot

Caption: Proposed fragmentation pathway of this compound in Mass Spectrometry.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented protocols for enzymatic and chemical syntheses offer versatile options for its preparation. The comprehensive characterization data, including NMR, IR, and MS, serve as a valuable reference for researchers to confirm the identity and purity of the synthesized compound. This information is intended to support the work of scientists and professionals in the fields of chemical research and drug development, enabling the efficient and effective use of this compound as a key synthetic intermediate.

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 5. This compound(6343-54-0) 1H NMR spectrum [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

N-Benzylformamide: A Comprehensive Technical Guide

Introduction

N-Benzylformamide (CAS No. 6343-54-0) is an organic compound classified as a member of the formamides.[1] Structurally, it consists of a benzyl group attached to the nitrogen atom of a formamide moiety.[2] This white to pale yellow crystalline solid serves as a versatile and valuable synthetic intermediate in organic chemistry.[3][4] Its utility is particularly noted in the synthesis of various heterocyclic compounds and as a precursor in the development of potential therapeutic agents.[2][3] This document provides an in-depth overview of the physical, chemical, and spectral properties of this compound, along with experimental protocols, key applications, and safety information relevant to researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 1: Identifiers and Chemical Structure

| Identifier | Value |

| IUPAC Name | This compound[1][4] |

| CAS Number | 6343-54-0[4][5] |

| Molecular Formula | C₈H₉NO[4][5] |

| Molecular Weight | 135.16 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)CNC=O[1] |

| InChI Key | IIBOGKHTXBPGEI-UHFFFAOYSA-N[1][4] |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | White to pale yellow solid/crystalline powder.[3][4][5] | |

| Melting Point | 58-64 °C[4][6]; 60-61 °C (lit.)[3][5] | |

| Boiling Point | 248.86 °C (rough estimate)[3][5] | |

| Density | 1.1031 (rough estimate)[3][5] | |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol.[3][5][7] Slightly soluble in water.[8] | |

| pKa | 16.35 ± 0.23 (Predicted)[3][5] | |

| Refractive Index | 1.5635 (rough estimate)[3][5] |

Table 3: Spectral Data Summary

| Spectral Data Type | Availability |

| ¹H NMR | Available[1][9] |

| ¹³C NMR | Available[1][9] |

| ¹⁵N NMR | Available[1][9] |

| Infrared (IR) Spectroscopy | Available (FTIR, ATR-IR)[1][9][10] |

| Mass Spectrometry (MS) | Available (GC-MS, Electron Ionization)[1][9][11] |

| Raman Spectroscopy | Available[1][9] |

Synthesis and Reactivity

This compound is commonly prepared through the formylation of benzylamine.[5][12] This can be achieved by reacting benzylamine with reagents such as formamide or formic acid.[5] It is a versatile precursor that can be converted into various other functional groups and scaffolds, including amines and isocyanides.[13] It also participates in reactions to form ureas, making it a valuable building block in synthetic chemistry.[13]

Caption: Synthesis pathway for this compound from Benzylamine.

Experimental Protocols

While specific reaction conditions can be optimized, a general protocol for the laboratory-scale synthesis of this compound is outlined below. This protocol is based on the common formylation reaction of benzylamine.

Protocol: Synthesis of this compound

Materials:

-

Benzylamine

-

Formic acid (or a suitable formylating agent like ethyl formate)

-

Toluene (or another suitable solvent)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser and Dean-Stark trap

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, combine benzylamine and a slight molar excess of formic acid in toluene.

-

Azeotropic Water Removal: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. Water produced during the reaction will be collected in the trap, driving the reaction to completion.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel.

-

Washing: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize excess formic acid), water, and finally brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent (toluene) under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, this compound, will be a solid or oil that solidifies upon standing.[3][5] It can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography if necessary.

-

Characterization: Confirm the identity and purity of the final product using methods such as melting point determination, NMR spectroscopy, and IR spectroscopy.[1][4]

References

- 1. This compound | C8H9NO | CID 80654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 6343-54-0,this compound | lookchem [lookchem.com]

- 3. This compound | 6343-54-0 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 6343-54-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Showing Compound this compound (FDB031030) - FooDB [foodb.ca]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. Benzylamine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

N-Benzylformamide: A Technical Guide for Researchers

CAS Number: 6343-54-0

Structure:

Synonyms: Benzylformamide, Formamide, N-(phenylmethyl)-

This technical guide provides an in-depth overview of this compound, a versatile synthetic intermediate with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering comprehensive data, experimental protocols, and pathway visualizations.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline powder.[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO | [2] |

| Molecular Weight | 135.16 g/mol | [3] |

| CAS Number | 6343-54-0 | [2] |

| Melting Point | 60-61 °C | [4] |

| Boiling Point | 248.86 °C (estimate) | [4] |

| Density | 1.1031 g/cm³ (estimate) | [4] |

| InChI Key | IIBOGKHTXBPGEI-UHFFFAOYSA-N | [2] |

| SMILES | O=CNCC1=CC=CC=C1 | [5] |

Spectroscopic data are crucial for the identification and characterization of this compound. Key spectral information is available across various databases.[2][3][6]

Applications in Drug Development

This compound serves as a critical building block in the synthesis of various pharmacologically active compounds. Its utility is particularly notable in the development of novel therapeutics for infectious diseases and neurological disorders.

Antitubercular Agents

This compound and its derivatives have been investigated for their potential as antitubercular agents.[1] Specifically, chloro-substituted this compound derivatives have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis.[7][8] The presence of chloro-substituents on the benzyl ring has been shown to enhance the antitubercular activity.[7][8]

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

This compound is a useful intermediate in the preparation of thiadiazolidinone derivatives, which have been identified as potential inhibitors of Glycogen Synthase Kinase 3 (GSK-3).[1][9] GSK-3 is a key enzyme implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease and certain types of cancer.[9]

Experimental Protocols

Synthesis of N-(Chlorobenzyl)formamide Derivatives for Antituberculosis Screening

This section details a representative experimental protocol for the synthesis and evaluation of this compound derivatives, based on published multicomponent reaction methodologies.[7][8]

Objective: To synthesize a series of chloro-substituted this compound compounds and assess their in vitro activity against Mycobacterium tuberculosis H37Rv.

Materials:

-

Substituted aromatic aldehyde (e.g., 2-chlorobenzaldehyde, 2,4-dichlorobenzaldehyde)

-

Formamide

-

Formic acid

-

Isoniazid (positive control)

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 and 7H11 media

-

Alamar Blue reagent

Synthesis Procedure (Amidoalkylation Reaction):

-

A mixture of the appropriate aromatic aldehyde, formamide, and formic acid is heated at 150°C.[8]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the target N-(chlorobenzyl)formamide is isolated and purified.

-

The structure of the synthesized compounds is confirmed using spectroscopic methods such as GC-MS, FTIR, ¹H-NMR, and ¹³C-NMR.[7][8]

Antituberculosis Activity Assay (Microplate Alamar Blue Assay - MABA):

-

The antituberculosis activity of the synthesized compounds is determined using the Microplate Alamar Blue Assay (MABA) method.[7][8]

-

Serial dilutions of the test compounds are prepared in Middlebrook 7H9 medium in a 96-well microplate.

-

A standardized inoculum of M. tuberculosis H37Rv is added to each well.

-

Isoniazid is used as a positive control, and wells with no compound serve as a negative control.

-

The plates are incubated at 37°C for a specified period.

-

Alamar Blue solution is added to each well, and the plates are re-incubated.

-

A color change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.[7][10]

Visualizations

Synthesis of Chloro-Substituted this compound Derivatives

The following diagram illustrates the general workflow for the synthesis of N-(chlorobenzyl)formamide derivatives via a multicomponent reaction.

General Synthetic Pathway to Thiazolidinone Derivatives

The diagram below outlines a generalized synthetic pathway where this compound can be utilized as a precursor for the synthesis of thiadiazolidinone derivatives.

References

- 1. This compound | 6343-54-0 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C8H9NO | CID 80654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound [webbook.nist.gov]

- 7. N-(Chlorobenzyl) Formamide as an Antituberculosis Agent from Multicomponent Reaction Synthesis - ProQuest [proquest.com]

- 8. N-(Chlorobenzyl) Formamide as an Antituberculosis Agent from Multicomponent Reaction Synthesis - ProQuest [proquest.com]

- 9. lookchem.com [lookchem.com]

- 10. researchgate.net [researchgate.net]

Spectral Analysis of N-Benzylformamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for N-Benzylformamide (C₈H₉NO), a compound of interest in various research and development sectors. The following sections present key spectral data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectral Data

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| CDCl₃ | 399.65 | 8.47 | s | H-C(O) |

| 7.41 - 7.27 | m | Ar-H | ||

| 4.53 | d | CH ₂ | ||

| 2.90 | br s | NH | ||

| DMSO-d₆ | 399.65 | 8.52 | t | NH |

| 8.15 | d | H-C(O) | ||

| 7.33 - 7.25 | m | Ar-H | ||

| 4.31 | d | CH ₂ |

s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet

¹³C NMR Spectral Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.[1]

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 162.6 | C =O |

| 138.1 | Ar-C (quaternary) |

| 128.7 | Ar-C H |

| 127.8 | Ar-C H |

| 127.5 | Ar-C H |

| 45.0 | C H₂ |

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2]

-

Filter the solution through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.[2]

-

Cap the NMR tube securely.

2. Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous magnetic field, which is crucial for high-resolution spectra.[3]

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

3. Data Acquisition (¹H NMR):

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set a relaxation delay of 1-2 seconds between scans.

4. Data Acquisition (¹³C NMR):

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum and enhance sensitivity.[3]

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus (this can range from several hundred to several thousand scans depending on the sample concentration).[2]

-

Use a relaxation delay of 2-5 seconds.[3]

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H stretch |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2850 | Medium | Aliphatic C-H stretch |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1540 | Medium | N-H bend (Amide II) |

| ~1450 & ~1495 | Medium | Aromatic C=C stretch |

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, ATR, or solution).

Experimental Protocol for FT-IR Spectroscopy

1. KBr Pellet Method:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[4][5] The mixture should be a fine, homogeneous powder.[5]

-

Transfer the powder to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6]

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

2. Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of solid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).[7][8]

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[7]

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Mass Spectral Data

The mass spectrum of this compound typically shows a prominent molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 135 | High | [M]⁺ (Molecular Ion) |

| 106 | High | [M - CHO]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl ion) |

| 44 | Medium | [H₂NCO]⁺ |

Note: Relative intensities can vary depending on the instrument and ionization conditions.

Experimental Protocol for Mass Spectrometry

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[9]

-

GC Conditions:

-

Injector: Split/splitless injector, typically at 250 °C.

-

Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).

-

LC Conditions:

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%) to aid ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion (e.g., [M+H]⁺ at m/z 136) and subjecting it to collision-induced dissociation (CID).[10]

-

References

- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. benchchem.com [benchchem.com]

- 4. shimadzu.com [shimadzu.com]

- 5. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 6. youtube.com [youtube.com]

- 7. agilent.com [agilent.com]

- 8. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 9. uoguelph.ca [uoguelph.ca]

- 10. This compound | C8H9NO | CID 80654 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Benzylformamide solubility in different solvents

An In-depth Technical Guide on the Solubility of N-Benzylformamide

Introduction

This compound (CAS: 6343-54-0), a member of the formamides class, is an organic compound with the chemical formula C8H9NO.[1][2] Structurally, it is related to formamide and belongs to the class of organic compounds known as benzene and substituted derivatives.[3][4] At room temperature, it can be a colorless liquid or a white to pale yellow powder.[1][5] this compound serves as a valuable reagent in organic synthesis, notably in transition metal-catalyzed reactions like the Suzuki and Heck couplings.[1] Its solubility is a critical physicochemical property that dictates its application in synthesis, purification, formulation design, and various analytical procedures, making a thorough understanding essential for researchers in chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for predicting its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C8H9NO | [1][6] |

| Molecular Weight | 135.16 g/mol | [2][7] |

| Melting Point | 60-61 °C | [1][6] |

| IUPAC Name | This compound | [2][8] |

| logPoct/wat | 0.933 (Crippen Calculated) | [7] |

Solubility Profile of this compound

The solubility of this compound has been described qualitatively in several common solvents. Quantitative experimental data in publicly accessible literature is limited; however, predicted and calculated values for water solubility are available.

| Solvent | Solubility (at Standard Temperature) | Type | Source |

| Water | 3.97 g/L | Predicted | [3] |

| Water | ~2.53 g/L (from log10WS = -1.73) | Calculated | [7] |

| Chloroform | Slightly Soluble | Qualitative | [6] |

| DMSO | Slightly Soluble | Qualitative | [6] |

| Methanol | Slightly Soluble | Qualitative | [6] |

Note: The calculated water solubility was derived from the Log10 of Water Solubility (in mol/L) value of -1.73 and a molecular weight of 135.16 g/mol .[7]

Experimental Protocol for Solubility Determination

The thermodynamic solubility of this compound can be reliably determined using the industry-standard saturation shake-flask method.[9][10] This protocol ensures that the solid solute and the solvent are in equilibrium.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., water, ethanol, etc.)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, GC)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium (e.g., 5-10 mg).[9]

-

Solvent Addition: Add a precise, known volume of the test solvent to the vial.[9]

-

Equilibration: Securely cap the vial and place it in a temperature-controlled shaker (e.g., set to 25 °C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vial or carefully filter the supernatant using a syringe filter.[11] This step must be performed reliably to avoid transferring solid particles.[10]

-

Dilution: Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent to bring its concentration within the linear range of the analytical method's calibration curve.[9]

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or Gas Chromatography (GC), to determine the concentration of this compound.[11][12]

-

Calculation: Using the concentration obtained from the analysis and the dilution factor, calculate the original concentration in the saturated supernatant. Report the final solubility in standard units such as mg/mL or mol/L, specifying the solvent and temperature.[9]

References

- 1. This compound [chembk.com]

- 2. This compound | C8H9NO | CID 80654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB031030) - FooDB [foodb.ca]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 6343-54-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound (CAS 6343-54-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. solvescientific.com.au [solvescientific.com.au]

- 12. ptfarm.pl [ptfarm.pl]

N-Benzylformamide: A Technical Whitepaper on its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylformamide (NBF) is a versatile organic compound with demonstrated interactions in significant biological pathways. Primarily recognized as a synthetic intermediate in pharmaceutical chemistry, NBF's direct biological activities are centered on two key proteins: All-trans-retinol dehydrogenase [NAD(+)] ADH1B and N-substituted formamide deformylase. This document provides a comprehensive technical overview of the mechanisms of action of this compound, detailing its role as both an enzyme inhibitor and a substrate. It includes quantitative data on its biological targets, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows to support further research and development.

Core Biological Interactions of this compound

This compound's primary mechanisms of action are twofold:

-

Inhibition of All-trans-retinol dehydrogenase [NAD(+)] ADH1B: NBF acts as a potent and selective uncompetitive inhibitor of ADH1B, an enzyme critical in the metabolism of retinol (Vitamin A).

-

Substrate for N-substituted formamide deformylase: NBF is hydrolyzed by this enzyme into benzylamine and formate, a reaction with implications for both the metabolic fate of NBF and potential chemoenzymatic applications.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the interaction of this compound with its primary biological targets.

| Target Enzyme | Interaction Type | Parameter | Value | Organism | Reference |

| All-trans-retinol dehydrogenase [NAD(+)] ADH1B | Uncompetitive Inhibition | K_i | 0.33 µM (330 nM) | Human | Schindler, J. F., Berst, K. B., & Plapp, B. V. (1998). Journal of Medicinal Chemistry, 41(10), 1696–1701.[1] |

| N-substituted formamide deformylase (NfdA) | Substrate | K_m | 0.95 ± 0.05 mM | Arthrobacter pascens | Fukatsu, H., et al. (2004). Proceedings of the National Academy of Sciences, 101(38), 13726-13731. |

| N-substituted formamide deformylase (NfdA) | Substrate | k_cat | 1.2 ± 0.1 s⁻¹ | Arthrobacter pascens | Fukatsu, H., et al. (2004). Proceedings of the National Academy of Sciences, 101(38), 13726-13731. |

Mechanism of Action: Inhibition of ADH1B and the Retinoid Pathway

This compound functions as an uncompetitive inhibitor of human alcohol dehydrogenase 1B (ADH1B), with a reported Ki of 0.33 µM.[1] This mode of inhibition is significant as it means NBF binds to the enzyme-NADH complex, making it an effective inhibitor even at saturating concentrations of the alcohol substrate.[1]

ADH1B is a key enzyme in the retinoid metabolic pathway, responsible for the oxidation of all-trans-retinol to all-trans-retinal.[2][3] This is a rate-limiting step in the synthesis of retinoic acid, a critical signaling molecule that regulates gene expression through nuclear receptors (RAR and RXR). By inhibiting ADH1B, this compound effectively blocks the production of all-trans-retinal, thereby downregulating the synthesis of retinoic acid and impacting a wide array of cellular processes, including cell differentiation, proliferation, and apoptosis.

Signaling Pathway Diagram

Caption: Inhibition of the ADH1B-mediated retinoid signaling pathway by this compound.

Mechanism of Action: Substrate for N-substituted formamide deformylase

This compound is a substrate for the enzyme N-substituted formamide deformylase (NfdA), which is found in microorganisms such as Arthrobacter pascens. This enzyme catalyzes the hydrolysis of NBF to benzylamine and formate.[4][5][6] This metabolic pathway is relevant in the context of isonitrile metabolism, where isonitrile hydratase converts isonitriles to N-substituted formamides, which are then deformylated by NfdA. The reverse reaction, the synthesis of this compound from benzylamine and formate, is also catalyzed by NfdA under conditions of high substrate concentration.

Enzymatic Reaction Diagram

Caption: Hydrolysis of this compound by N-substituted formamide deformylase.

Experimental Protocols

Inhibition of Human Alcohol Dehydrogenase (ADH) Isozymes

This protocol is based on the methods described by Schindler, Berst, and Plapp (1998) in the Journal of Medicinal Chemistry.[1]

Objective: To determine the inhibition constants (Ki) of this compound for various human ADH isozymes.

Materials:

-

Human ADH isozymes (α, β1, γ2, σ)

-

NAD+

-

Ethanol

-

This compound

-

Sodium phosphate buffer (pH 7.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing sodium phosphate buffer (pH 7.0), NAD+, and the specific ADH isozyme in a cuvette.

-

Add varying concentrations of ethanol to initiate the reaction.

-

Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.

-

Repeat the assay in the presence of various concentrations of this compound.

-

The assays are conducted at 25°C.

Data Analysis:

-

Initial velocities are determined from the linear portion of the absorbance versus time plots.

-

The data are fitted to the equation for uncompetitive inhibition to determine the Ki value.

N-substituted formamide deformylase (NfdA) Activity Assay

This protocol is based on the methods described by Fukatsu et al. (2004) in the Proceedings of the National Academy of Sciences.

Objective: To measure the enzymatic activity of NfdA using this compound as a substrate.

Materials:

-

Purified N-substituted formamide deformylase (NfdA)

-

This compound

-

Potassium phosphate buffer (pH 7.5)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer (pH 7.5) and this compound.

-

Initiate the reaction by adding a known amount of purified NfdA.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding an appropriate quenching agent (e.g., acid).

-

Analyze the reaction mixture by HPLC to quantify the amount of benzylamine produced.

Data Analysis:

-

Generate a standard curve for benzylamine to correlate peak area with concentration.

-

Calculate the initial reaction velocity based on the amount of benzylamine produced over time.

-

Determine the kinetic parameters (Km and kcat) by measuring the initial velocities at varying concentrations of this compound and fitting the data to the Michaelis-Menten equation.

Experimental Workflows

Workflow for ADH Inhibition Assay

Caption: Experimental workflow for determining the inhibition of ADH by this compound.

Workflow for NfdA Activity Assay

Caption: Experimental workflow for determining the kinetic parameters of NfdA with this compound.

Conclusion

This compound exhibits distinct and well-characterized mechanisms of action that are of significant interest to researchers in pharmacology and drug development. Its potent and selective uncompetitive inhibition of ADH1B highlights its potential as a modulator of the retinoid signaling pathway. Concurrently, its role as a substrate for N-substituted formamide deformylase provides insights into its metabolic fate and opens avenues for biocatalytic applications. The data, protocols, and pathway visualizations presented in this whitepaper offer a foundational resource for further investigation into the therapeutic and research applications of this compound.

References

- 1. Genetics and functions of the retinoic acid pathway, with special emphasis on the eye - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. N-substituted formamide deformylase - Wikipedia [en.wikipedia.org]

- 5. Amine-synthesizing enzyme N-substituted formamide deformylase: Screening, purification, characterization, and gene cloning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine-synthesizing enzyme N-substituted formamide deformylase: screening, purification, characterization, and gene cloning - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Benzylformamide: A Technical Overview of its Biological Activities and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylformamide (NBF) is a simple aromatic amide that has attracted interest in medicinal chemistry primarily as a structural motif in a variety of biologically active compounds. However, direct studies on the intrinsic biological activities of this compound itself are notably scarce in publicly available scientific literature. This technical guide synthesizes the current understanding of this compound, focusing on its metabolic fate and the biological activities of its primary metabolite, benzylamine, and related N-benzyl derivatives. This document aims to provide a comprehensive resource by detailing relevant experimental protocols for assessing anticonvulsant, anti-inflammatory, and antimicrobial properties, presenting quantitative data from studies on its derivatives, and visualizing key metabolic and signaling pathways. The significant knowledge gap regarding the parent compound's activity underscores a potential area for future research.

Introduction

This compound is an organic compound belonging to the formamide family.[1] While it serves as a useful synthetic intermediate in the preparation of various derivatives, its own pharmacological profile is not well-established.[2] A crucial aspect of its biological relevance lies in its in vivo metabolism. In biological systems, this compound can be hydrolyzed by the enzyme N-substituted formamide deformylase to yield benzylamine and formate.[3][4][5] This metabolic conversion is a key consideration, as the resulting benzylamine is known to possess a range of biological activities.[6] Therefore, any observed in vivo effects of this compound could potentially be attributed to its metabolite.

This guide will explore the known biological activities associated with the N-benzyl structural core, drawing evidence from studies on its derivatives and its primary metabolite, benzylamine.

Metabolic Pathway of this compound

The primary metabolic pathway for this compound in certain biological systems is its enzymatic hydrolysis into benzylamine and formate. This reaction is catalyzed by N-substituted formamide deformylase.[3][4][5]

Caption: Metabolic conversion of this compound.

Biological Activities

Direct experimental evidence for the anticonvulsant, anti-inflammatory, and antimicrobial activities of this compound is limited. However, numerous derivatives incorporating the N-benzyl moiety exhibit significant activity in these areas. The following sections summarize the findings for these related compounds and the metabolite benzylamine.

Anticonvulsant Activity

While this compound itself has not been extensively evaluated as an anticonvulsant, a range of N-benzyl derivatives have shown promising activity in preclinical models. These compounds are often effective in models of generalized tonic-clonic seizures, such as the maximal electroshock (MES) seizure test.

Table 1: Anticonvulsant Activity of this compound Derivatives

| Compound | Animal Model | Administration Route | ED₅₀ (mg/kg) | Reference Compound | ED₅₀ (mg/kg) |

| N-benzyl 2-acetamido-3-methoxypropionamide | Mouse (MES) | i.p. | 8.3 | Phenytoin | 6.5 |

| N-benzyl 2-acetamido-3-methoxypropionamide | Rat (MES) | p.o. | 3.9 | Phenytoin | 23 |

| N-benzyl 2-acetamido-3-ethoxypropionamide | Mouse (MES) | i.p. | 17.3 | Phenytoin | 6.5 |

| N-benzyl 2-acetamido-3-ethoxypropionamide | Rat (MES) | p.o. | 19 | Phenytoin | 23 |

Data presented is for derivatives of this compound, not the compound itself.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds related to this compound is an active area of research. Benzylamine derivatives have been shown to modulate inflammatory pathways, including the NF-κB signaling cascade. The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes.

Caption: Simplified NF-κB Signaling Pathway.

Antimicrobial Activity

Benzylamine and its derivatives have been reported to possess antibacterial and antifungal properties.[6][7][8] The evaluation of these compounds typically involves determining the Minimum Inhibitory Concentration (MIC) against various microbial strains.

Table 2: Antimicrobial Activity of Benzylamine Derivatives

| Compound Class | Target Organism | Activity |

| Benzylamine derivatives | Gram-positive bacteria | Moderate to high |

| Benzylamine derivatives | Gram-negative bacteria | Variable |

| Benzylamine derivatives | Fungi | Moderate |

This table represents a qualitative summary for classes of benzylamine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the biological activities of this compound. These protocols are based on standard, widely accepted assays used for similar compounds.

Anticonvulsant Activity Assays

This model is used to identify compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures.[9][10][11][12]

-

Objective: To determine the ability of a test compound to abolish the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

-

Animals: Male mice (e.g., CF-1 strain, 20-25 g) or rats (e.g., Sprague-Dawley, 100-150 g).

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

-

Procedure:

-

Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal, oral).

-

At the time of predicted peak effect, apply a drop of anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal.

-

Place the corneal electrodes on the eyes.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice; 150 mA for 0.2 seconds in rats).

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure lasting at least 3 seconds.

-

The absence of the tonic hindlimb extension is considered protection.

-

The ED₅₀ (median effective dose) is calculated as the dose that protects 50% of the animals.

-

This model is used to identify compounds that can raise the threshold for seizure induction, modeling myoclonic and absence seizures.[9][13][14][15][16][17]

-

Objective: To evaluate the ability of a test compound to prevent clonic seizures induced by the chemoconvulsant pentylenetetrazole.

-

Animals: Male mice (e.g., CF-1 strain, 20-25 g).

-

Procedure:

-

Administer the test compound or vehicle control.

-

At the time of predicted peak effect, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).

-

Observe the animals for 30 minutes for the presence of a clonic seizure, characterized by clonus of the limbs, lasting for at least 5 seconds.

-

The absence of a clonic seizure is considered protection.

-

The ED₅₀ is calculated as the dose that protects 50% of the animals.

-

Caption: Workflow for anticonvulsant activity screening.

In Vitro Anti-inflammatory Assay

This assay assesses the ability of a compound to inhibit the production of inflammatory mediators from immune cells stimulated with a bacterial component.[18][19][20][21][22]

-

Objective: To quantify the inhibitory effect of a test compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

-

After incubation, collect the cell culture supernatant.

-

Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess assay.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.

-

The IC₅₀ (half-maximal inhibitory concentration) is determined as the concentration of the compound that reduces the production of the inflammatory mediator by 50%.

-

Antimicrobial Activity Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][23][24][25][26]

-

Objective: To determine the MIC of a test compound against various bacterial and fungal strains.

-

Method: Broth microdilution method.

-

Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), standardized microbial inoculum.

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

-

Add a standardized inoculum of the test microorganism to each well (final concentration of approximately 5 x 10⁵ CFU/mL).

-

Include a positive control (microorganism without the test compound) and a negative control (broth without microorganism).

-

Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

-

Conclusion

This compound represents a chemical scaffold of interest due to the diverse biological activities demonstrated by its derivatives and its primary metabolite, benzylamine. While there is a significant lack of direct experimental data on the biological activities of this compound itself, the available information on related compounds suggests potential for anticonvulsant, anti-inflammatory, and antimicrobial properties. The metabolic conversion to benzylamine is a critical factor that warrants consideration in any in vivo investigation. The experimental protocols detailed in this guide provide a robust framework for the future evaluation of this compound and its derivatives. Further research is imperative to elucidate the direct pharmacological profile of this compound and to determine its potential as a therapeutic agent or a lead compound for drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-substituted formamide deformylase - Wikipedia [en.wikipedia.org]

- 4. Amine-synthesizing enzyme N-substituted formamide deformylase: screening, purification, characterization, and gene cloning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzylamine - Wikipedia [en.wikipedia.org]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 14. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 15. storage.imrpress.com [storage.imrpress.com]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Anti-Inflammatory Effect of a Polysaccharide Derived from Artocarpus heterophyllus Lam. Pulp on Lipopolysaccharide-Stimulated RAW264.7 Macrophages Through Inhibiting MAPK/ERK Signaling Pathway | MDPI [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. files.core.ac.uk [files.core.ac.uk]

- 26. microbe-investigations.com [microbe-investigations.com]

N-Benzylformamide: A Comprehensive Technical Review for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylformamide is a versatile organic compound with the chemical formula C8H9NO. It serves as a crucial intermediate in the synthesis of various biologically active molecules. This technical guide provides an in-depth review of this compound, encompassing its physicochemical properties, synthesis methodologies, and its role as a precursor in the development of therapeutic agents, particularly focusing on its derivatives with antitubercular and Glycogen Synthase Kinase-3 (GSK-3) inhibitory activities. Detailed experimental protocols for key synthetic transformations and biological assays are provided, alongside a comprehensive compilation of quantitative data and visual representations of relevant chemical and biological pathways.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder with a molecular weight of 135.16 g/mol .[1][2] It is slightly soluble in chloroform, DMSO, and methanol.[3] A comprehensive summary of its physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C8H9NO | [4] |

| Molecular Weight | 135.16 g/mol | [2] |

| CAS Number | 6343-54-0 | [2] |

| Melting Point | 60-61 °C | [1] |

| Boiling Point | 248.86 °C (estimate) | [1] |

| Density | 1.1031 g/cm³ (estimate) | [1] |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [3] |

| pKa | 16.35 ± 0.23 (Predicted) | [4] |

| LogP | 0.933 (Crippen Calculated) | [5] |

| Appearance | White to off-white crystalline powder | [1] |

Synthesis of this compound

This compound can be synthesized through several methods. The most common approaches involve the formylation of benzylamine.

N-Formylation of Benzylamine using Formic Acid

A practical and convenient method for the N-formylation of benzylamine involves its reaction with aqueous formic acid in toluene with azeotropic removal of water.[6]

Experimental Protocol:

A mixture of benzylamine (1.0 g, 9.3 mmol) and 85% aqueous formic acid (1.2 equivalents) in toluene is heated under reflux using a Dean-Stark trap for 4-9 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is evaporated to yield crude this compound, which is often of sufficient purity for subsequent use. If necessary, further purification can be achieved by column chromatography.[6] This method offers excellent yields (typically >95%) and avoids the need for strictly anhydrous conditions.[6]

Enzymatic Synthesis from Benzylamine and Formate

An alternative, greener synthetic route utilizes the reverse reaction of N-substituted formamide deformylase.[2] This enzyme catalyzes the synthesis of this compound from benzylamine and formate.

Experimental Protocol:

The standard assay mixture for the enzymatic synthesis contains 0.1 M potassium phosphate buffer (pH 7.5), 100 mM benzylamine, 2 M formate, and 0.1 mg/ml of purified N-substituted formamide deformylase in a total volume of 100 μl. The reaction is initiated by the addition of the enzyme and incubated at 25°C for a specified time. The reaction is terminated by adding 1 M citrate-Na2PO4 buffer (pH 4.0). The product, this compound, is then quantified by High-Performance Liquid Chromatography (HPLC).[2]

Caption: Synthetic routes to this compound.

Applications in Drug Development

This compound is a valuable building block for the synthesis of heterocyclic compounds with potential therapeutic applications.

Antitubercular Agents

Derivatives of this compound have demonstrated promising activity against Mycobacterium tuberculosis. Specifically, chloro-substituted N-benzylformamides have been synthesized and evaluated for their antitubercular properties.

Synthesis of N-(chlorobenzyl)formamide Derivatives:

A multicomponent reaction of an appropriate chlorobenzaldehyde, formamide, and formic acid at 150°C yields the corresponding N-(chlorobenzyl)formamide derivative.[4]

Antitubercular Activity:

The antitubercular activity of these compounds has been assessed using the Microplate Alamar Blue Assay (MABA). The Minimum Inhibitory Concentration (MIC) is a key parameter determined in these assays.

Table 2: Antitubercular Activity of N-(chlorobenzyl)formamide Derivatives against M. tuberculosis H37Rv

| Compound | Substituent | MIC (µg/mL) |

| N-(2,4-dichlorobenzyl)formamide | 2,4-dichloro | 500 |

| N-(2,6-dichlorobenzyl)formamide | 2,6-dichloro | 500 |

| Other chloro-derivatives | - | 1000 |

| Isoniazid (Control) | - | < 1.95 |

Data extracted from ProQuest document on N-(Chlorobenzyl) Formamide as an Antituberculosis Agent.[4]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the MIC of compounds against M. tuberculosis. The assay is typically performed in 96-well microplates. A standardized inoculum of M. tuberculosis H37Rv is added to wells containing serial dilutions of the test compounds in Middlebrook 7H9 broth. The plates are incubated for a defined period, after which Alamar Blue reagent is added. The color change from blue to pink indicates bacterial growth, and the MIC is defined as the lowest concentration of the compound that prevents this color change.

Caption: Workflow for MABA assay.

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

This compound can serve as a precursor for the synthesis of thiadiazolidinone (TDZD) derivatives, which have been identified as non-ATP competitive inhibitors of GSK-3β.[4] GSK-3β is a key enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease and cancer.

Plausible Synthetic Pathway to Thiadiazolidinone Derivatives:

A plausible synthetic route from this compound to 2-benzyl-1,2,4-thiadiazolidine-3,5-dione involves two key steps:

-

Thionation: Conversion of the formamide to a thioformamide (N-benzylthioformamide) using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P4S10).

-

Cyclization: Reaction of the resulting N-benzylthioformamide with a reagent like chlorocarbonylsulfenyl chloride to form the thiadiazolidinone ring.

Caption: Plausible synthesis of a TDZD derivative from this compound.

GSK-3β Inhibitory Activity:

Various TDZD derivatives have been evaluated for their ability to inhibit GSK-3β. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 3: GSK-3β Inhibitory Activity of Selected Thiadiazolidinone Derivatives

| Compound | Structure | GSK-3β IC50 (µM) |

| TDZD-8 | 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione | ~5 |

| Compound 74 (from Martinez et al.) | 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione | ~5 |

| Other TDZD derivatives | Varied substitutions | Micromolar range |

IC50 values are approximate and sourced from literature describing TDZD derivatives as GSK-3β inhibitors.[4][7]

Experimental Protocol: GSK-3β Kinase Assay

The inhibitory activity of compounds against GSK-3β can be determined using a variety of kinase assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol Outline:

-

Reaction Setup: The assay is performed in a microplate format. The reaction mixture includes the GSK-3β enzyme, a specific substrate (e.g., a pre-phosphorylated peptide), ATP, and the test compound at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature to allow for the phosphorylation of the substrate by the enzyme.

-

Detection: The reaction is stopped, and a detection reagent containing a labeled antibody that specifically recognizes the phosphorylated substrate is added.

-

Signal Measurement: The signal (e.g., fluorescence) is measured, which is proportional to the amount of phosphorylated substrate.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway Implication:

By inhibiting GSK-3β, TDZD derivatives can modulate downstream signaling pathways, such as the Wnt/β-catenin pathway. In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and survival.

Caption: GSK-3β inhibition by TDZDs and its effect on β-catenin signaling.

Spectral Data

A summary of key spectral data for this compound is provided in Table 4. This data is essential for the identification and characterization of the compound.

Table 4: Spectral Data for this compound

| Spectrum | Solvent | Key Peaks/Shifts (ppm or cm⁻¹) | Source(s) |

| ¹H NMR | CDCl₃ | 8.47 (s, 1H, CHO), 7.41-7.17 (m, 5H, Ar-H), 4.45 (d, 2H, CH₂) | [8] |

| ¹³C NMR | CDCl₃ | 162.7 (CHO), 137.5 (Ar-C), 128.8 (Ar-CH), 127.8 (Ar-CH), 127.6 (Ar-CH), 44.2 (CH₂) | [9] |

| IR (Gas Phase) | - | ~3450 (N-H stretch), ~1680 (C=O stretch) | [10] |

| Mass Spectrum (EI) | - | m/z 135 (M+), 106, 91, 77 | [8] |

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry and drug development. Its straightforward synthesis and versatile reactivity make it an ideal starting material for the creation of diverse molecular scaffolds. The demonstrated antitubercular activity of its derivatives and the potential for its conversion into potent GSK-3β inhibitors highlight its significance for researchers in these fields. This technical guide has consolidated the available literature on this compound, providing a solid foundation of its properties, synthesis, and applications, and aims to facilitate further research and development of novel therapeutics derived from this core structure.

References

- 1. N-Benzylthioformamide | C8H9NS | CID 12975216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays [mdpi.com]

- 4. First non-ATP competitive glycogen synthase kinase 3 beta (GSK-3beta) inhibitors: thiadiazolidinones (TDZD) as potential drugs for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-ATP competitive glycogen synthase kinase 3beta (GSK-3beta) inhibitors: study of structural requirements for thiadiazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C8H9NO | CID 80654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to N-Benzylformamide: Core Scaffold for Diverse Therapeutic Agents

Introduction

This compound is an organic compound featuring a benzyl group attached to a formamide moiety.[1][2] While modest in its own biological activity, it serves as a crucial synthetic intermediate and a foundational scaffold in medicinal chemistry.[3][4] Its structural simplicity and synthetic accessibility have allowed for the development of a wide array of derivatives with potent and selective activities against various therapeutic targets. These derivatives have shown promise in oncology, neurodegenerative diseases, and infectious diseases.[3][5][6] This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, biological activities, and therapeutic potential, with detailed experimental protocols and data for researchers in drug discovery and development.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder.[4] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 6343-54-0 | [2] |

| Molecular Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.16 g/mol | [1] |

| Melting Point | 60-61 °C | [7] |

| IUPAC Name | This compound | [8] |

| Synonyms | N-Formylbenzylamine, Benzyl formamide | [2][4] |

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be achieved through both chemical and enzymatic routes.

Chemical Synthesis

A common laboratory method for preparing this compound involves the reaction of benzylamine with formamide.[7] More broadly, N-substituted benzamide derivatives are often synthesized by modifying the structure of a lead compound, such as reacting a corresponding acid chloride with an appropriate amine.[9]

Enzymatic Synthesis

An interesting and green alternative is the enzymatic synthesis of this compound. The enzyme N-substituted formamide deformylase, which typically hydrolyzes N-substituted formamides, can catalyze the reverse reaction.[9][10] This reaction synthesizes this compound (NBFA) from benzylamine and formate, particularly at high substrate concentrations.[10][11] The same enzyme can also produce N-benzylacetamide and N-benzylpropionamide using acetate and propionate as substrates, respectively.[10]

Caption: Workflow for the enzymatic synthesis of N-benzylcarboxamides.

Therapeutic Applications and Biological Activities of Derivatives